N,N-diethyl-2,2-diphenylpropanamide
Description
N,N-Diethyl-2,2-diphenylpropanamide is a tertiary amide characterized by a propanamide backbone substituted with two phenyl groups at the C2 position and two ethyl groups attached to the nitrogen atom. Key features include:
- Molecular formula: Likely $ \text{C}{19}\text{H}{23}\text{NO} $, inferred from substituents (diethyl: $ \text{C}4\text{H}{10} $, diphenyl: $ \text{C}{12}\text{H}{10} $, propanamide: $ \text{C}3\text{H}5\text{NO} $).
- Functional groups: Amide (-CONR$_2$), aromatic (phenyl), and aliphatic (ethyl) substituents.
This compound shares structural motifs with bioactive molecules, such as agrochemicals (e.g., ) and pharmaceuticals (e.g., naproxen derivatives in ) .
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N,N-diethyl-2,2-diphenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-4-20(5-2)18(21)19(3,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,4-5H2,1-3H3 |
InChI Key |
IROPYLIJGJLFSX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds exhibit structural similarities, differing primarily in substituents on the propanamide backbone:
Physicochemical Properties
- Solubility : The diphenyl and diethyl groups in the target compound suggest low water solubility, akin to N,N-diethyl-2,2-dimethylpropanamide (), which has a logP ~1.5 .
- Thermal Stability : Diphenyl substituents likely enhance thermal stability compared to aliphatic analogs (e.g., N-(2-hydroxyethyl)-2,2-dimethylpropanamide in , mp: ~170°C) .
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